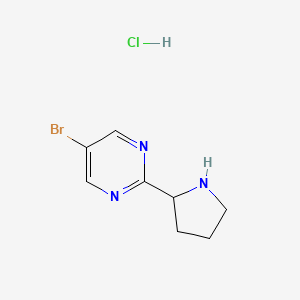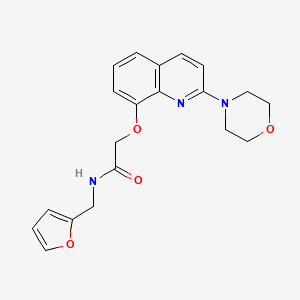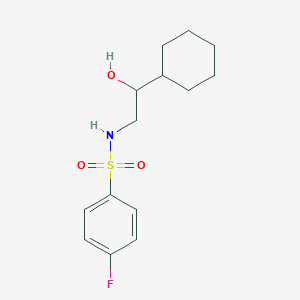
N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide, also known as CFTR(inh)-172, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to exhibit potential therapeutic properties in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems. CFTR(inh)-172 has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for the movement of salt and water across cell membranes.
Mécanisme D'action
N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide(inh)-172 inhibits the activity of the this compound protein by binding to a specific site on the protein. This binding prevents the movement of chloride ions across cell membranes, which in turn leads to an increase in the hydration of airway surfaces. This increase in hydration can help to improve lung function in individuals with cystic fibrosis.
Biochemical and Physiological Effects:
This compound(inh)-172 has been shown to have several biochemical and physiological effects. It inhibits the activity of the this compound protein, which can help to improve lung function in individuals with cystic fibrosis. It has also been shown to increase the hydration of airway surfaces, which can help to reduce the viscosity of mucus and improve its clearance from the lungs.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide(inh)-172 has several advantages for use in lab experiments. It is a potent and selective inhibitor of the this compound protein, which makes it an ideal tool for studying the function of this protein. However, there are also some limitations to its use. This compound(inh)-172 has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its inhibitory effects. It is also relatively expensive compared to other inhibitors of the this compound protein.
Orientations Futures
There are several future directions for the study of N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide(inh)-172. One area of research is the development of more potent and selective inhibitors of the this compound protein. Another area of research is the investigation of the potential use of this compound(inh)-172 in the treatment of other diseases such as COPD and asthma. Additionally, the use of this compound(inh)-172 in combination with other drugs for the treatment of cystic fibrosis is an area of active research.
Méthodes De Synthèse
The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide(inh)-172 involves several steps. The first step involves the reaction of 4-fluorobenzenesulfonyl chloride with cyclohexyl-2-hydroxyethylamine to form this compound. The product is then purified using column chromatography to obtain pure this compound(inh)-172.
Applications De Recherche Scientifique
N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide(inh)-172 has been extensively studied for its potential therapeutic properties in the treatment of cystic fibrosis. It has been found to inhibit the activity of the this compound protein, which is responsible for the movement of salt and water across cell membranes. This inhibition leads to an increase in the hydration of airway surfaces, which can help to improve lung function in individuals with cystic fibrosis. This compound(inh)-172 has also been studied for its potential use in the treatment of other diseases such as chronic obstructive pulmonary disease (COPD) and asthma.
Propriétés
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO3S/c15-12-6-8-13(9-7-12)20(18,19)16-10-14(17)11-4-2-1-3-5-11/h6-9,11,14,16-17H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNJUOCQQBEXNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B2938980.png)
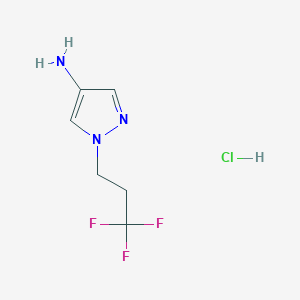
![1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2938982.png)
![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2938983.png)
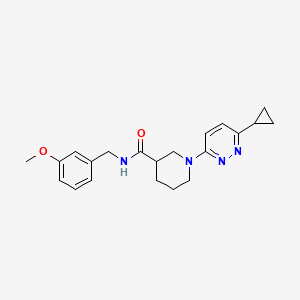
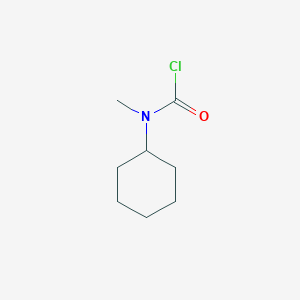
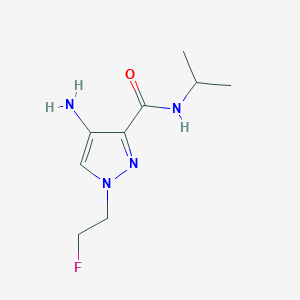
![(E)-2-(4-Chlorophenyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)ethenesulfonamide](/img/structure/B2938987.png)

![(E)-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene}[(4-chlorophenyl)methoxy]amine](/img/structure/B2938990.png)
![2-(2-chlorobenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2938992.png)
![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2938995.png)
